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Compound of Interest

Compound Name: 4-Tert-butyloctane

Cat. No.: B14535771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of predicted spectroscopic data for 4-tert-
butyloctane, cross-referenced with typical data ranges found in spectral databases for similar

aliphatic hydrocarbons. Due to the limited availability of public experimental spectra for 4-tert-
butyloctane, this guide utilizes predicted data from reputable software to serve as a baseline

for researchers. The methodologies for key spectroscopic techniques are detailed to support

the acquisition of experimental data for validation.

Predicted Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-tert-butyloctane. This data serves as a reference

for comparison with experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data for 4-tert-butyloctane (Solvent: CDCl₃, Frequency: 500 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~0.88 t 3H
-CH₃ (Terminal methyl

of octyl chain)

~0.90 s 9H
-C(CH₃)₃ (tert-butyl

group)

~1.20-1.40 m 12H
-CH₂- (Methylene

groups of octyl chain)

~1.55 m 1H -CH- (Methine proton)

Table 2: Predicted ¹³C NMR Data for 4-tert-butyloctane (Solvent: CDCl₃, Frequency: 125

MHz)

Chemical Shift (ppm) Assignment

~14.2 -CH₃ (Terminal methyl of octyl chain)

~22.9 -CH₂-

~28.8 -C(CH₃)₃ (tert-butyl methyls)

~31.9 -CH₂-

~32.4 -C(CH₃)₃ (quaternary carbon)

~36.7 -CH₂-

~45.1 -CH- (Methine carbon)

Table 3: Predicted Infrared (IR) Spectroscopy Data for 4-tert-butyloctane
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H Stretch (Aliphatic)

1465 Medium C-H Bend (Methylene)

1365 Medium C-H Bend (tert-butyl)

722 Weak C-H Rock (Methylene chain)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for 4-tert-butyloctane

m/z Relative Abundance (%) Assignment

170 < 5 [M]⁺ (Molecular Ion)

113 20
[M - C₄H₉]⁺ (Loss of tert-butyl

group)

57 100 [C₄H₉]⁺ (tert-butyl cation)

43 40 [C₃H₇]⁺

29 30 [C₂H₅]⁺

Disclaimer: The spectroscopic data presented in the tables above are predicted using

computational models and have not been experimentally verified. These values should be used

as a reference and for comparison purposes only. Experimental validation is highly

recommended.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of liquid 4-tert-butyloctane.

Materials:

4-tert-butyloctane sample

Deuterated chloroform (CDCl₃)
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NMR tube (5 mm)

Pipette

Vortex mixer

Procedure:

Sample Preparation:

Dissolve 5-10 mg of 4-tert-butyloctane in approximately 0.6-0.7 mL of CDCl₃ in a small

vial.

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette. The final liquid

height should be around 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample into the NMR probe.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters for a 500 MHz spectrometer include a

30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or

more) due to the low natural abundance of ¹³C. A proton-decoupled pulse sequence is

standard.

Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of liquid 4-tert-butyloctane.

Materials:

4-tert-butyloctane sample

FTIR spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette

Acetone or other suitable solvent for cleaning

Procedure (Neat Liquid on Salt Plates):

Sample Preparation:

Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile

solvent like acetone.

Place one to two drops of liquid 4-tert-butyloctane onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin film.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 4-tert-butyloctane.

Materials:

4-tert-butyloctane sample

Gas chromatograph-mass spectrometer (GC-MS)

Volatile solvent (e.g., hexane or dichloromethane)

Microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of 4-tert-butyloctane (e.g., 1 mg/mL) in a volatile solvent.

Instrument Setup:

Set up the GC with an appropriate column (e.g., a non-polar capillary column like DB-1 or

HP-5ms).

Set the GC oven temperature program. For a volatile compound like 4-tert-butyloctane,

an initial temperature of 50°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to
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250°C might be suitable.

Set the MS parameters. For EI-MS, a standard electron energy of 70 eV is used. The

mass range can be set from m/z 20 to 200.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The GC will separate the components of the sample, and the eluting compounds will be

introduced into the MS ion source.

The mass spectrometer will continuously scan and record the mass spectra of the ions

produced.

Data Analysis:

Examine the total ion chromatogram (TIC) to identify the peak corresponding to 4-tert-
butyloctane.

Extract the mass spectrum for that peak.

Identify the molecular ion and major fragment ions.

Visualizations
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Caption: Experimental workflow for spectroscopic data acquisition and cross-validation.
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Caption: Logical relationship for data comparison and structural validation.

To cite this document: BenchChem. [Cross-Validation of 4-tert-butyloctane Spectroscopic
Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14535771#cross-validation-of-4-tert-butyloctane-
spectroscopic-data-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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